molecular formula C20H24N4O2S B11220858 N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11220858
M. Wt: 384.5 g/mol
InChI Key: SRRJJYWVAPWVCG-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a quinazolinone moiety, and a hexanamide chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and quinazolinone intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone moiety can be reduced to quinazoline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions include furanones, quinazoline derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The furan and quinazolinone moieties can bind to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide stands out due to its combination of a furan ring, a quinazolinone moiety, and a hexanamide chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27)

InChI Key

SRRJJYWVAPWVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

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